
4-Sulfamoylbenzamide
Vue d'ensemble
Description
4-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S. It is a derivative of benzamide, where a sulfonamide group is attached to the benzene ring. This compound is known for its role as a potent inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzamide can be synthesized through the reaction of 4-sulfamoylbenzoic acid with ammonia or an amine. The reaction typically involves the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
4-Sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase II, which is relevant in the regulation of pH and fluid balance in tissues.
Medicine: Research focuses on its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
4-Sulfamoylbenzamide exerts its effects primarily by inhibiting the enzyme carbonic anhydrase II. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity. This mechanism is crucial in reducing intraocular pressure in glaucoma and controlling seizures in epilepsy .
Comparaison Avec Des Composés Similaires
Benzamide: Lacks the sulfonamide group, making it less effective as a carbonic anhydrase inhibitor.
Sulfanilamide: Contains a sulfonamide group but lacks the benzamide structure, resulting in different biological activities.
N-Benzyl-4-sulfamoylbenzamide: Similar structure but with an additional benzyl group, which may enhance its inhibitory potency
Uniqueness: 4-Sulfamoylbenzamide is unique due to its dual functional groups (benzamide and sulfonamide), which confer specific inhibitory properties against carbonic anhydrase II. This makes it a valuable compound in both research and therapeutic applications .
Activité Biologique
4-Sulfamoylbenzamide, a derivative of sulfonamide, has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential clinical applications.
1.1 Enzyme Inhibition
This compound has been identified as a selective inhibitor for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play crucial roles in various physiological processes, including inflammation and cancer progression. Research indicates that this compound exhibits significant inhibitory activity against h-NTPDase isoforms 1, 2, 3, and 8, which are implicated in pathological conditions such as thrombosis and diabetes .
1.2 Antiviral Properties
Studies have demonstrated that sulfamoylbenzamide derivatives can inhibit the assembly of Hepatitis B virus (HBV). Specifically, the compound has shown efficacy in disrupting HBV replication through distinct molecular mechanisms that differ from other antiviral agents . This suggests a promising avenue for developing new antiviral therapies targeting HBV.
2.1 Anticancer Activity
Research indicates that this compound derivatives possess anticancer properties. In vitro studies have shown that certain sulfamoyl-benzamide compounds can induce cell cycle arrest in cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer), by preventing tubulin polymerization . The ability to halt cell division underscores the potential of these compounds in cancer treatment.
2.2 Cardiovascular Effects
The biological activity of this compound also extends to cardiovascular health. Studies have suggested that certain benzene sulfonamides can modulate coronary resistance and blood pressure through calcium channel inhibition . This interaction may provide therapeutic benefits for conditions related to hypertension and heart disease.
3. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical studies using software like SwissADME have indicated that this compound has favorable absorption and distribution characteristics but may not significantly bind to plasma proteins, suggesting a short half-life . Further research is needed to explore its metabolic pathways and interactions with cytochrome P450 enzymes.
Table 1: Summary of Biological Activities of this compound
5. Conclusion
The biological activity of this compound is multifaceted, with significant implications for therapeutic applications in cancer treatment, cardiovascular health, and viral infections. Ongoing research into its mechanisms of action and pharmacokinetic properties will be crucial for developing effective clinical applications. Future studies should aim to validate these findings through clinical trials and explore the full therapeutic potential of this compound.
Analyse Des Réactions Chimiques
Oxidation Reactions
The sulfamoyl group (-SO₂NH₂) and benzamide moiety can undergo oxidation under controlled conditions. Key findings include:
- N-Oxidation : The sulfamoyl group is oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate in acidic media. This reaction is critical for generating metabolites in biological systems .
- Aromatic Ring Oxidation : Under harsh conditions (e.g., chromium trioxide), the benzene ring may undergo hydroxylation or cleavage, though this is less common due to the electron-withdrawing nature of the sulfamoyl group .
Reduction Reactions
Reductive transformations are observed at both the sulfamoyl and amide groups:
- Sulfamoyl Reduction : Treatment with sodium borohydride (NaBH₄) reduces the sulfamoyl group to a thiol (-SH) or amine (-NH₂) derivative, depending on reaction conditions .
- Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine derivative, retaining the sulfamoyl group .
Substitution Reactions
The sulfamoyl and benzamide groups participate in nucleophilic substitution:
Sulfonamide Substitution
- Reactivity with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated sulfonamides. For example: This reaction is pivotal in medicinal chemistry for tuning pharmacokinetic properties .
Amide Substitution
- Reaction with primary amines (e.g., benzylamine) in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces secondary amides .
Hydrolysis Reactions
4-Sulfamoylbenzamide undergoes acid- or base-catalyzed hydrolysis:
- Acidic Hydrolysis : Concentrated HCl cleaves the amide bond, yielding 4-sulfamoylbenzoic acid and ammonia .
- Basic Hydrolysis : NaOH hydrolyzes the sulfamoyl group to a sulfonate (-SO₃⁻), forming water-soluble derivatives .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
- One-Pot Synthesis : Microwave conditions (100°C, 150 W) enable rapid formation of dimeric derivatives (e.g., N-adamantyl-4-sulfamoylbenzamide) in 78% yield, compared to 25% via conventional methods .
Biological and Metabolic Reactions
- Enzymatic Interactions : this compound inhibits carbonic anhydrase II (Ki = 0.87 nM) via coordination to the zinc ion in the enzyme’s active site .
- Microsomal Metabolism : In hepatic microsomes, oxidative metabolism produces sulfonic acid derivatives, with a half-life of 52–74 minutes in humans .
Table 1: Key Reaction Conditions and Yields
Table 2: Comparative Reactivity of Derivatives
Derivative | Enzyme Inhibition (Ki, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|
This compound | 0.87 (hCA II) | 52 (rat), 74 (human) |
N-Benzyl-4-sulfamoylbenzamide | 1.12 (hCA II) | 48 (rat), 68 (human) |
N-Ada-4-sulfamoylbenzamide | 2.45 (hCA II) | 29 (rat), 30 (human) |
Mechanistic Insights
- Capsid Disruption : Molecular docking reveals that the sulfamoyl group binds to hydrophobic pockets in HBV core proteins, preventing proper capsid formation .
- Enzyme Inhibition : The sulfamoyl moiety coordinates with zinc in carbonic anhydrase, while the benzamide group stabilizes hydrophobic interactions .
Propriétés
IUPAC Name |
4-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFFIRCXGDGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212384 | |
Record name | p-Sulphamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-24-7 | |
Record name | 4-(Aminosulfonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Sulfamoylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6306-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Sulphamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-sulphamoylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Sulfamoylbenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.